Dual Halogenation Confers 1 Additional H-Bond Acceptor and Higher Lipophilicity vs. Mono-Brominated Analog
Compared to 3-(4-bromophenyl)-1H-pyrazole (CAS 73387-46-9), the target compound possesses an additional fluorine atom that increases the hydrogen bond acceptor count from 1 to 2, while raising the computed XLogP3 from 2.6 to 2.7, reflecting enhanced lipophilicity and altered hydrogen-bonding capacity. The molecular weight increases from 223.07 to 241.06 g/mol (+18.0 Da, matching the mass of one fluorine minus one hydrogen). Both compounds share identical TPSA (28.7 Ų) and rotatable bond count (1) [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3, H-bond acceptor count, molecular weight) |
|---|---|
| Target Compound Data | MW 241.06 g/mol; XLogP3 2.7; HBA 2; HBD 1; TPSA 28.7 Ų |
| Comparator Or Baseline | 3-(4-bromophenyl)-1H-pyrazole (CAS 73387-46-9): MW 223.07 g/mol; XLogP3 2.6; HBA 1; HBD 1; TPSA 28.7 Ų |
| Quantified Difference | ΔMW = +18.0 Da; ΔXLogP3 = +0.1; ΔHBA = +1; TPSA identical |
| Conditions | Computed properties by XLogP3 3.0 and Cactvs 3.4.8.18/3.4.8.24 algorithms (PubChem 2021/2025 releases) |
Why This Matters
The additional fluorine-derived H-bond acceptor and elevated LogP alter the compound's pharmacokinetic and binding profile, directly impacting lead optimization decisions in medicinal chemistry programs.
- [1] PubChem Compound Summary CID 75470507 (target) vs. CID 2735614 (comparator). Computed properties: XLogP3-AA, H-Bond Donor/Acceptor Count, Molecular Weight, TPSA. Accessed April 2026. View Source
